Bis(2,2,2-trifluoroethyl) itaconate
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Overview
Description
Bis(2,2,2-trifluoroethyl) itaconate is an organofluorine compound with the molecular formula C₉H₈F₆O₄ and a molecular weight of 294.1478 g/mol . This compound is characterized by the presence of two trifluoroethyl groups attached to the itaconate moiety, making it a versatile reagent in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Bis(2,2,2-trifluoroethyl) itaconate can be synthesized through the esterification of itaconic acid with 2,2,2-trifluoroethanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods
In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The process may also involve purification steps such as distillation and recrystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Bis(2,2,2-trifluoroethyl) itaconate undergoes various chemical reactions, including:
Substitution Reactions: The trifluoroethyl groups can be substituted with other nucleophiles under appropriate conditions.
Addition Reactions: The double bond in the itaconate moiety can participate in addition reactions with electrophiles.
Polymerization: The compound can undergo polymerization to form polymers with unique properties.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines and thiols.
Electrophiles: Electrophiles such as halogens and acids can react with the double bond in the itaconate moiety.
Catalysts: Acid or base catalysts are often used to facilitate these reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted products can be formed.
Addition Products: Addition of electrophiles to the double bond results in the formation of addition products.
Scientific Research Applications
Bis(2,2,2-trifluoroethyl) itaconate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and polymer chemistry.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, particularly in drug delivery systems.
Industry: Utilized in the production of specialty polymers and materials with unique properties
Mechanism of Action
The mechanism of action of bis(2,2,2-trifluoroethyl) itaconate involves its interaction with various molecular targets and pathways. The trifluoroethyl groups’ strong electron-withdrawing nature and the reactive double bond in the itaconate moiety make it a versatile reagent in organic synthesis. It can modify cysteine sites on functional substrate proteins, influencing processes such as signal transduction, transcription, and cell death .
Comparison with Similar Compounds
Similar Compounds
- Bis(2,2,2-trifluoroethyl) ether
- Bis(2,2,2-trifluoroethyl) fumarate
- Bis(2,2,2-trifluoroethyl) maleate
Uniqueness
Bis(2,2,2-trifluoroethyl) itaconate is unique due to its combination of trifluoroethyl groups and the itaconate moiety, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry .
Properties
IUPAC Name |
bis(2,2,2-trifluoroethyl) 2-methylidenebutanedioate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F6O4/c1-5(7(17)19-4-9(13,14)15)2-6(16)18-3-8(10,11)12/h1-4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRXUFAGEXMCXHZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CC(=O)OCC(F)(F)F)C(=O)OCC(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F6O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30371119 |
Source
|
Record name | Bis(2,2,2-trifluoroethyl) 2-methylidenebutanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30371119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104534-96-5 |
Source
|
Record name | 1,4-Bis(2,2,2-trifluoroethyl) 2-methylenebutanedioate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=104534-96-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bis(2,2,2-trifluoroethyl) 2-methylidenebutanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30371119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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